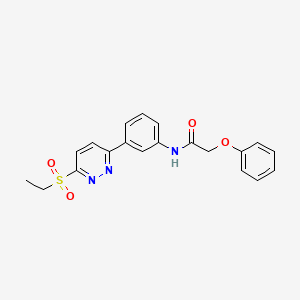

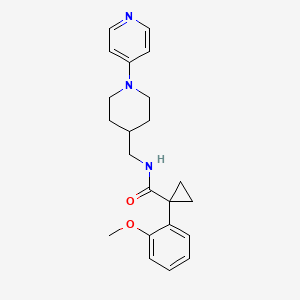

![molecular formula C20H13N3O4 B2466158 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide CAS No. 477499-02-8](/img/structure/B2466158.png)

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide” is a chemical compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of benzoxazole, an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .

Synthesis Analysis

Benzoxazoles can be synthesized from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole derivatives in an efficient and connective methodology .Scientific Research Applications

Electrochemical Behaviors and Determinations

This research focuses on the electrochemical behaviors of benzoxazole compounds similar to N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide. It explores their quantitative determination using techniques like cyclic voltammetry and square wave voltammetry, indicating potential applications in analytical chemistry (Zeybek et al., 2009).

Crystal Structure Analysis

Studies on the crystal structure and NMR assignments of similar nitrobenzamide compounds provide insight into the stereochemistry and molecular arrangement. This can be crucial in materials science and for understanding the interaction mechanisms of these compounds (Samimi, 2016).

Imaging Agents for Amyloid Plaque

Some benzoxazole derivatives have been evaluated as potential imaging probes for Alzheimer's Disease-related amyloid plaque, indicating their use in medical imaging and diagnostics (Hausner et al., 2009).

Organic Light-Emitting Diodes (OLEDs)

Benzoxazole derivatives have been used as dopants in the fabrication of organic light-emitting diodes, suggesting applications in electronic and display technologies (Ko et al., 2001).

Polybenzoxazine Synthesis

Research into the synthesis of polybenzoxazine with phenylnitrile functional groups shows the potential of benzoxazole compounds in polymer chemistry, with applications in materials science (Qi et al., 2009).

Anticonvulsant Activity

Although slightly tangential, the synthesis and evaluation of 4-nitro-N-phenylbenzamides for anticonvulsant properties indicate the potential of nitrobenzamide derivatives in pharmaceutical research (Bailleux et al., 1995).

Detection of Metal Ions

Research shows that fluorescence emissions of benzamide isomers can be selectively reduced by interactions with certain metal ions, suggesting applications in chemical sensing and environmental monitoring (Phukan et al., 2015).

Quality Control in Medicinal Chemistry

Studies on quality control methods for anticonvulsant derivatives of benzamide compounds highlight their importance in pharmaceutical manufacturing and quality assurance (Sych et al., 2018).

Mechanism of Action

Target of Action

Mode of Action

It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, it has been shown to inhibit the activation of MAPKs, which are involved in cell proliferation, differentiation, and survival.

Biochemical Pathways

Result of Action

properties

IUPAC Name |

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O4/c24-19(13-9-11-14(12-10-13)23(25)26)21-16-6-2-1-5-15(16)20-22-17-7-3-4-8-18(17)27-20/h1-12H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAYTDKVUYPCPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{(E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzenecarbohydrazide](/img/structure/B2466075.png)

![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2466076.png)

![1-Methyl-4-[[2-(naphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2466079.png)

![6-methyl-N-(4-methylcyclohexyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2466085.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2466087.png)

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2466091.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2466098.png)